

# Buparlisib drug interaction CYP3A4 modifiers

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## Compound Focus: Buparlisib

CAS No.: 944396-07-0

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## Interaction Mechanism & Clinical Evidence

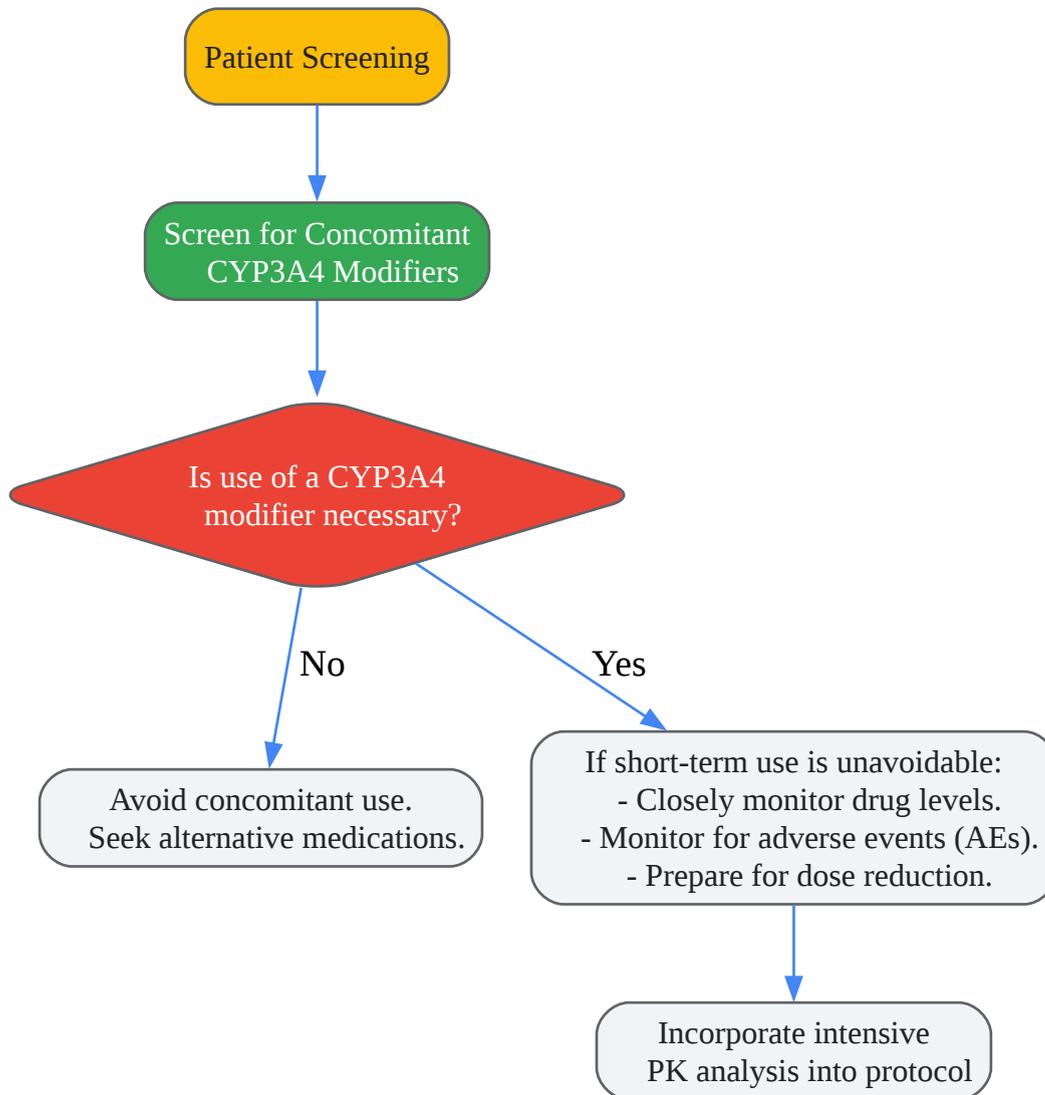
**Buparlisib** is primarily metabolized by the cytochrome **P450 3A4 (CYP3A4) enzyme** [1]. Co-administration with drugs that inhibit or induce this enzyme can significantly alter **buparlisib** plasma concentrations.

The table below summarizes the key clinical evidence and recommendations for this interaction:

Interaction Type	Evidence & Effect on Buparlisib Exposure	Clinical Recommendations & Protocol Guidance
<b>CYP3A4 Inhibitors</b> (e.g., Ritonavir)	Increased <b>AUC<sub>∞</sub></b> by <b>73%</b> and increased elimination half-life in a healthy volunteer study [1].	<b>Concomitant use is not recommended.</b> If short-term use is unavoidable, consider dose monitoring and reduction [1].
<b>CYP3A4 Inducers</b> (e.g., Rifampin)	A significant decrease in buparlisib exposure is expected, reducing its efficacy [1].	<b>Concomitant use should be avoided</b> to prevent loss of anti-tumor activity [1].
<b>Other Chemotherapy Agents</b> (e.g., Capecitabine)	Significant increases in buparlisib plasma concentration were noted, suggesting a potential pharmacokinetic interaction [2].	Requires expanded pharmacokinetic analysis in study protocols; dose adjustment may be necessary [2].

## Experimental Protocol & Management Strategy

For researchers designing clinical trials or experimental protocols, managing this interaction is critical. The following workflow outlines a standard approach for screening and managing patients concerning this interaction.



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## Frequently Asked Questions (FAQs)

**Q1: What are the specific risks of combining buparlisib with a strong CYP3A4 inhibitor?** The primary risk is increased **buparlisib** exposure, which can amplify its toxicity profile. The known adverse events of **buparlisib** include hyperglycemia, elevated liver transaminases, rash, fatigue, and neuropsychiatric effects such as mood alterations, depression, and anxiety [3] [2] [4]. Increasing the drug concentration raises the probability and severity of these adverse events.

**Q2: Are there any other important pharmacokinetic interactions to consider?** Yes, besides CYP3A4 modifiers, be cautious of other chemotherapeutic agents. One study noted a significant increase in **buparlisib** plasma levels when co-administered with capecitabine, suggesting a possible drug-drug interaction that is not fully characterized [2]. Furthermore, in a prostate cancer trial, concurrent use of enzalutamide led to a five-fold reduction in **buparlisib** concentrations, suggesting that enzalutamide may act as a CYP inducer [4] [5].

**Q3: What is the clinical evidence for the interaction with ritonavir?** The evidence comes from a dedicated healthy volunteer study cited above, which investigated the effect of the CYP3A4 inhibitor ritonavir on a single 30 mg dose of **buparlisib**. This study provides clear pharmacokinetic data supporting the interaction [1].

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## References

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